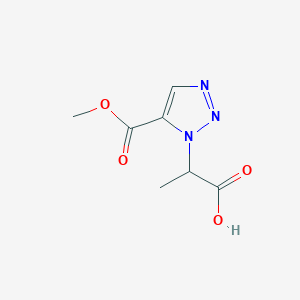
2-(5-methoxycarbonyltriazol-1-yl)propanoic acid
Vue d'ensemble
Description
2-(5-methoxycarbonyltriazol-1-yl)propanoic acid is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring imparts unique properties to the compound, making it a valuable target for various synthetic and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methoxycarbonyltriazol-1-yl)propanoic acid typically involves a copper-free Huisgen cycloaddition reaction. This reaction is a 1,3-dipolar cycloaddition between an azide and an alkyne, leading to the formation of the triazole ring. The key step in the synthesis is the cycloaddition between N-(1,3-diazido-2-(azidomethyl)propan-2-yl)-4-methylbenzenesulfonamide and dimethyl acetylenedicarboxylate . The reaction is carried out under mild conditions and provides a good yield of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the starting materials and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-methoxycarbonyltriazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the triazole ring.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic or basic pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the triazole ring, while substitution reactions can introduce new functional groups to the compound.
Applications De Recherche Scientifique
2-(5-methoxycarbonyltriazol-1-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its triazole ring, which is known to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(5-methoxycarbonyltriazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethyl 1,1′-(2-[{4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate): A compound with a similar triazole structure but with additional functional groups.
Phenylboronic pinacol esters: Compounds that share some chemical properties and are used in similar applications.
Uniqueness
2-(5-methoxycarbonyltriazol-1-yl)propanoic acid is unique due to its specific triazole ring structure and the presence of the methoxycarbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H9N3O4 |
|---|---|
Poids moléculaire |
199.16 g/mol |
Nom IUPAC |
2-(5-methoxycarbonyltriazol-1-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O4/c1-4(6(11)12)10-5(3-8-9-10)7(13)14-2/h3-4H,1-2H3,(H,11,12) |
Clé InChI |
XQSRVVBMKOECGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)N1C(=CN=N1)C(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

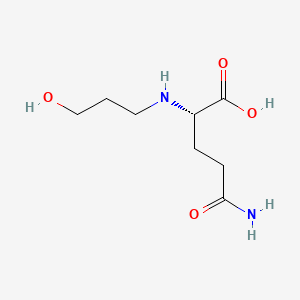
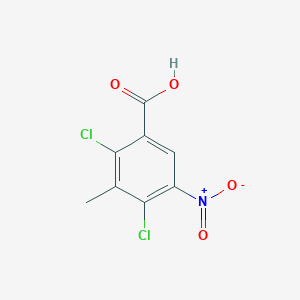
![N-{2-[(Dimethylsulfamoyl)amino]ethyl}acetamide](/img/structure/B8637911.png)
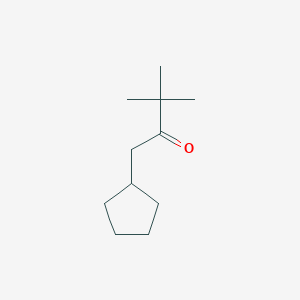
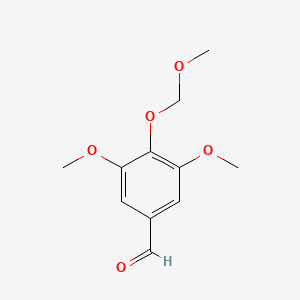
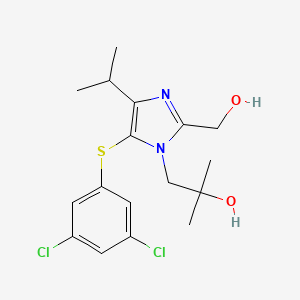
![Ethyl [4-(4-aminobutyl)phenoxy]acetate](/img/structure/B8637936.png)
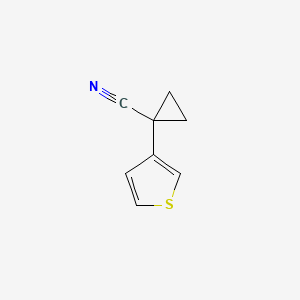
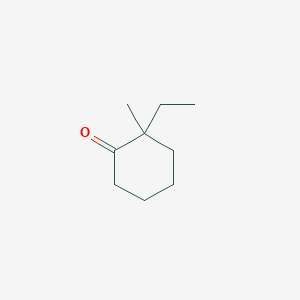
![Tert-butyl(4-chloro-2-{[3-(morpholin-4-ylcarbonyl)phenyl]ethynyl}phenoxy)acetate](/img/structure/B8637960.png)
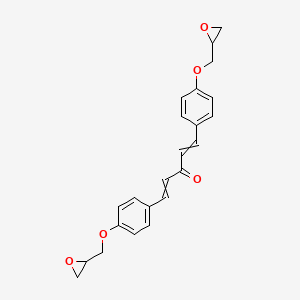
![Acetamide, N-[4-(3-amino-4-nitrophenoxy)phenyl]-](/img/structure/B8637969.png)
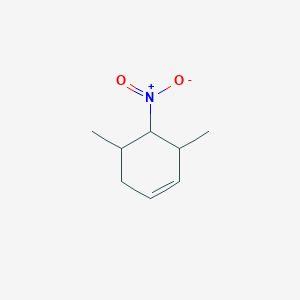
![n-Cyclohexyl-1h-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B8637981.png)
